molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8

2-methyl-1H-benzo[d]imidazole-4-carbaldehyde

Cat. No. B047095
Key on ui cas rn: 115577-33-8
M. Wt: 160.17 g/mol
InChI Key: RRUXUSZQBIKFAP-UHFFFAOYSA-N
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Patent
US04859684

Procedure details

(a-3) A mixture of 10 parts of 2-methyl-1H-benzimidazole-4-methanol, 10 parts of manganese(IV) oxide and 180 parts of ethyl acetate was stirred for 19 hours at room temperature. The reaction mixture was filtered over diatomaceous earth and washed with a mixture of ethyl acetate and methanol (80:20 by volume). The filtrate was evaporated and the residue was crystallized from 2-butanone. The product was filtered off and dried, yielding 3.5 parts (35.2%) of 2-methyl-1H-benzimidazole-4-carboxaldehyde (int. 67).
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][OH:12])[C:4]=2[N:3]=1>[O-2].[Mn+4].[O-2].C(OCC)(=O)C>[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:4]=2[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(N1)C=CC=C2CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 19 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over diatomaceous earth
WASH
Type
WASH
Details
washed with a mixture of ethyl acetate and methanol (80:20 by volume)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 2-butanone
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1=NC2=C(N1)C=CC=C2C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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